N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This particular compound is characterized by the presence of a chlorophenyl group, a methoxyethyl group, and a phenyl group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. This reaction forms the thiazole ring through cyclization.
Introduction of Substituents: The chlorophenyl, methoxyethyl, and phenyl groups are introduced through various substitution reactions. For example, the chlorophenyl group can be introduced by reacting the thiazole intermediate with 2-chlorobenzyl chloride in the presence of a base.
Chemical Reactions Analysis
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: It is studied for its antimicrobial, antifungal, and antiviral properties, making it a candidate for developing new therapeutic agents.
Medicine: The compound is investigated for its potential anticancer activity, as thiazole derivatives have shown promise in inhibiting the growth of cancer cells.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit the activity of enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. For example, it may inhibit the activity of DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell division. Additionally, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
Tiazofurin: An antineoplastic drug used in cancer therapy.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and therapeutic potential compared to other thiazole derivatives .
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-24-17(14-9-5-6-10-15(14)20)11-21-18(23)16-12-25-19(22-16)13-7-3-2-4-8-13/h2-10,12,17H,11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDDRYIBEHFGHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CSC(=N1)C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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